10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
XE 991 dihydrochloride is a potent and selective blocker of K V 7 (KCNQ) voltage-gated potassium channels . These channels are crucial for maintaining the resting membrane potential and controlling the excitability of neurons and muscle cells .
Mode of Action
XE 991 dihydrochloride blocks K V 7.2+7.3 (KCNQ2+3) / M-currents and K V 7.1 (KCNQ1) homomeric channels . It is less potent against k v 71/minK channels . By blocking these channels, XE 991 dihydrochloride inhibits the flow of potassium ions, which can alter the electrical activity of the cell .
Biochemical Pathways
The primary biochemical pathway affected by XE 991 dihydrochloride is the potassium ion transport pathway . By blocking the K V 7 (KCNQ) channels, XE 991 dihydrochloride disrupts the normal flow of potassium ions out of the cell, leading to changes in the cell’s electrical activity .
Result of Action
The blocking of K V 7 (KCNQ) channels by XE 991 dihydrochloride can lead to changes in the electrical activity of the cell . This can have various effects depending on the type of cell and the specific role of the K V 7 (KCNQ) channels in that cell. For example, in neurons, this could potentially lead to changes in the firing of action potentials .
Biochemical Analysis
Biochemical Properties
XE 991 dihydrochloride is known to interact with KCNQ voltage-gated potassium channels, specifically inhibiting KCNQ1 (Kv7.1), KCNQ2 (Kv7.2), and KCNQ2 + KCNQ3 (Kv7.3) channels, as well as M-current . The nature of these interactions involves the blocking of these channels, which can influence various biochemical reactions within the cell .
Cellular Effects
The effects of XE 991 dihydrochloride on cells are largely due to its ability to block KCNQ voltage-gated potassium channels . This can influence cell function by altering cell signaling pathways and affecting gene expression . For instance, it has been shown to augment hippocampal ACh release .
Molecular Mechanism
XE 991 dihydrochloride exerts its effects at the molecular level primarily through its interaction with KCNQ voltage-gated potassium channels . It acts as a potent and selective blocker of these channels, thereby influencing the activity of enzymes and other biomolecules within the cell .
Temporal Effects in Laboratory Settings
The effects of XE 991 dihydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
XE 991 dihydrochloride has been used in animal experiments, and its effects can vary with different dosages
Metabolic Pathways
While XE 991 dihydrochloride is known to interact with KCNQ voltage-gated potassium channels
Transport and Distribution
The transport and distribution of XE 991 dihydrochloride within cells and tissues are likely influenced by its interactions with KCNQ voltage-gated potassium channels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XE991 involves the reaction of 9-anthracenone with 4-pyridylmethyl chloride in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for XE991 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
XE991 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridylmethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can lead to the formation of various alkylated derivatives of XE991 .
Scientific Research Applications
XE991 is widely used in scientific research due to its ability to selectively block Kv7 potassium channels. Some of its key applications include:
Neurological Research: XE991 is used to study the role of Kv7 channels in neurological diseases such as epilepsy and Alzheimer’s disease.
Pharmacological Studies: It helps in understanding the pharmacological properties of Kv7 channel blockers and their potential therapeutic applications.
Electrophysiological Studies: XE991 is employed in electrophysiological experiments to investigate the ionic mechanisms underlying neuronal excitability and signal transmission.
Comparison with Similar Compounds
Similar Compounds
Linopirdine: Another Kv7 channel blocker with similar properties to XE991.
Retigabine: A Kv7 channel opener that has the opposite effect of XE991 by enhancing the M-current.
Uniqueness
XE991 is unique due to its high selectivity and potency in blocking Kv7 channels. Compared to linopirdine, XE991 is more potent and has a longer duration of action . Unlike retigabine, which enhances the M-current, XE991 inhibits it, making it valuable for studying the effects of reduced M-current on neuronal excitability .
Properties
CAS No. |
122955-42-4 |
---|---|
Molecular Formula |
C26H20N2O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
InChI Key |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
Origin of Product |
United States |
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